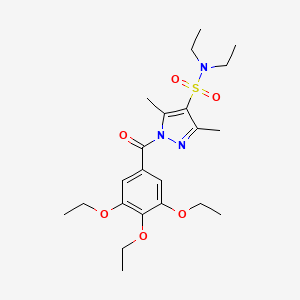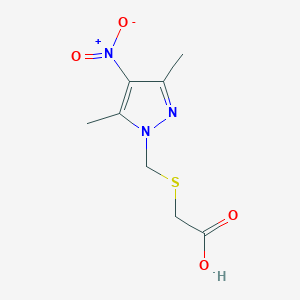![molecular formula C13H13NO2 B2662288 4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid CAS No. 1531556-30-5](/img/structure/B2662288.png)
4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. The cyclopenta[b]indole scaffold is ubiquitously present in several bioactive natural products and pharmaceutically interesting compounds .
Synthesis Analysis
The synthesis of cyclopenta-fused indoles, such as this compound, has been achieved through various methods. Some of the prominent approaches include [3 + 2]-cycloaddition, Yonemitsu condensation, gold(I) catalysed Rautenstrauch rearrangement, bismuth(III) catalysed condensation, Nazarov cyclisation, Heck–Suzuki cascade, Fischer indole synthesis, indole electrophilic substitution reactions, [3,3]-sigmatropic rearrangement, Dieckmann condensation, vinylogous Michael addition/Friedel–Crafts reaction, enzymatic synthesis, etc .Molecular Structure Analysis
The molecular structure of this compound is based on the cyclopenta[b]indole scaffold, which is a common structure in several bioactive natural products and pharmaceutically interesting compounds .Chemical Reactions Analysis
1,2,3,4-Tetrahydrocyclopenta[b]indole undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydrocyclopenta[b]indole include a melting point of 100.5-105.5 °C (lit.) . It has a molecular weight of 157.21 .科学的研究の応用
Synthetic Strategies and Reactions
- A study describes a multistep synthetic strategy leading to 4-substituted 1,2,3,4-tetrahydro-beta-carboline and 1,3,4,9-tetrahydro-pyrano[3,4-b]indole derivatives from indole 2-carboxylic acid, facilitated by an intramolecular Michael addition catalyzed by InBr3, achieving up to 97% yield (Agnusdei et al., 2003).
- Research into 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[cyclohept[b]indoles] highlights the synthesis of several derivatives via acid-catalyzed condensation and cyclization, demonstrating the impact of substitution on molecular conformations and intermolecular interactions (Yamuna et al., 2010).
- An innovative approach involved the synthesis and oxidation of 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles, showcasing the versatility of these compounds in generating stereoisomeric epoxides and nitro derivatives through specific reactions (Skladchikov et al., 2012).
Structural and Molecular Investigations
- Structural investigations of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[cyclohept[b]indoles] provided insights into the crystalline properties and molecular shape, highlighting the role of weak intermolecular interactions in the packing of these molecules (Yamuna et al., 2010).
Applications in Organic Synthesis
- The use of palladium-catalyzed cyclization/carboalkoxylation reactions for the synthesis of tetrahydrocarbazoles from 2-(4-pentenyl)indoles demonstrates the method's efficiency and tolerance to various substitutions, highlighting the potential of these compounds in complex organic synthesis (Liu & Widenhoefer, 2004).
- A study on the palladium-mediated oxidative annulation towards the synthesis of cyclopenta[b]indoles and subsequent hydrogenation to access fused indolines underlines the structural diversity achievable with these frameworks, showcasing their significance in synthesizing compounds with biological properties (Agy et al., 2019).
Safety and Hazards
将来の方向性
The future directions for the research and application of 4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid could include further exploration of its potential applications in various fields, such as medical, environmental, and industrial research. Additionally, the development of new synthetic protocols for the preparation of cyclopenta[b]indoles could also be a future direction .
特性
IUPAC Name |
4-methyl-2,3-dihydro-1H-cyclopenta[b]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14-11-5-3-2-4-9(11)10-6-8(13(15)16)7-12(10)14/h2-5,8H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELWNJGYPKKMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC(C2)C(=O)O)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2662209.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B2662211.png)
![2-Chloro-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]acetamide](/img/structure/B2662212.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2662216.png)


![N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2662219.png)
![Methyl {[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B2662220.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide](/img/structure/B2662221.png)
![4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole](/img/structure/B2662223.png)
![2-[(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2662224.png)

![(Z)-4-((3-(4-(4-chlorophenyl)thiazol-2-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene)amino)benzenesulfonamide](/img/structure/B2662227.png)
